4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (DMAMO-C) is a small molecule that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a unique chemical structure, which makes it an attractive target for further investigation. DMAMO-C has been used in a variety of scientific studies, including drug synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAMO-C.
Scientific Research Applications
Synthetic Chemistry Applications
Derivative Synthesis : The compound serves as a precursor in synthesizing a range of derivatives, including 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles, which are of interest due to their potential pharmacological properties. The influence of various dimethylformamide acetals on the yield of specific derivatives has been explored, offering insights into optimizing synthetic routes (Medvedeva et al., 2009).
Pyrolysis Study : The gas-phase pyrolysis reactions of compounds structurally related to 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile have been studied to understand their kinetic and mechanistic behaviors. This research provides valuable information on the thermal stability and decomposition pathways of such compounds, which is crucial for their application in various chemical processes (Elnagdi et al., 2001).
Electrochemical Properties : The electro-oxidation behavior of derivatives, including "hexamethylmelamine," a compound with structural similarities to 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, has been explored. These studies shed light on the electrochemical properties and potential applications of such compounds in electronic and catalytic systems (Cariou et al., 1993).
Materials Science and Photocatalysis
Novel Material Synthesis : Research into the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines from compounds related to 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been conducted, revealing potential applications in materials science due to their unique structural and electronic properties (Koyioni et al., 2014).
Photocatalytic Applications : The photocycloaddition reactions of cyanocycloalkenones related to 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile have been studied for their potential in photocatalytic applications. These reactions can lead to the formation of complex heterocyclic structures, which could be utilized in the development of new photocatalytic materials (Andresen & Margaretha, 1995).
properties
IUPAC Name |
4-anilino-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)13-16-11(10(8-14)12(18)19-13)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGOJEDKHJPXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.